2-Amino-4-phenylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-amino-4-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(12(14)16)9(6-7-15-11)8-4-2-1-3-5-8/h1-7H,(H2,13,15)(H2,14,16) |
InChI Key |
BHVGGLDYRBWUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Phenylnicotinamide
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 2-amino-4-phenylnicotinamide reveals several logical bond disconnections to identify potential starting materials. The core of the molecule is a substituted pyridine (B92270) ring. A common disconnection strategy involves breaking the C-C and C-N bonds within the ring.
This leads to a retrosynthetic pathway that traces the molecule back to simpler, readily available precursors. The primary disconnection points suggest a multi-component reaction strategy, which is a common approach for synthesizing highly substituted pyridines. The key precursors identified through this analysis are:
An aromatic aldehyde, specifically benzaldehyde (B42025) , which provides the phenyl group at the C4 position.
A ketone, which contributes to the pyridine backbone.
A C2-N and C3-carboxamide source. This can be cyanoacetamide directly, or a combination of malononitrile (B47326) and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) . In the latter case, the resulting 2-amino-4-phenylnicotinonitrile is an intermediate that requires a subsequent hydrolysis step to yield the target nicotinamide (B372718).
An alternative disconnection involves breaking the ring down to a chalcone-type intermediate. This suggests a two-step conventional synthesis where the chalcone (B49325) is formed first and then cyclized.
Diverse Synthetic Pathways to the this compound Scaffold
A variety of synthetic methods have been developed to construct the 2-amino-3-cyanopyridine (B104079) scaffold, which serves as a direct precursor to this compound. These methods vary in their efficiency, reaction conditions, and environmental impact.
Traditional approaches to the synthesis of the target scaffold often involve a two-step process. vapourtec.com This methodology provides a controlled and stepwise assembly of the pyridine ring.
Step 1: Chalcone Synthesis: The first step typically involves a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) derivative and a benzaldehyde derivative under basic conditions (e.g., 10% alcoholic NaOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. mdpi.com
Step 2: Cyclization: The purified chalcone intermediate is then reacted with malononitrile and a source of ammonia, such as ammonium acetate, in a suitable solvent like absolute ethanol (B145695). mdpi.com This step involves a Michael addition followed by cyclization and aromatization to form the 2-amino-4,6-diaryl-3-cyanopyridine ring. mdpi.com The resulting nicotinonitrile can then be hydrolyzed to the desired nicotinamide.
This stepwise approach allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product.
To improve efficiency and reduce waste, one-pot multi-component reactions (MCRs) have become a preferred method for synthesizing substituted pyridines. nih.gov These strategies combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and resources. researchgate.netsemanticscholar.org
A common one-pot approach for the synthesis of the precursor, 2-amino-4-phenylnicotinonitrile, involves the reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate. mdpi.com This Biginelli-inspired method relies on a sequence of condensation, nucleophilic addition, and cyclization to assemble the final product in a single vessel. nih.gov Protic ionic liquids have been shown to be effective catalysts for this type of transformation, enabling the reaction to proceed efficiently in water at room temperature. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Malononitrile | Protic Ionic Liquid / Water | High | researchgate.net |
| 3-Methoxy benzaldehyde | 4-hydroxy-6-methylpyran-2-one | Malononitrile | Protic Ionic Liquid / Water | - | researchgate.net |
| Phenylacetonitrile | Benzonitrile | Phenylacetylene | KN(SiMe3)2 | 14-97% | nih.gov |
This table is interactive. Click on the headers to sort.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields compared to conventional heating methods. asianpubs.orgnih.gov
In the synthesis of 2-aminopyridine (B139424) derivatives, microwave energy has been successfully applied to the reaction of chalcones with malononitrile and ammonium acetate under solvent-free conditions. researchgate.net This approach is considered a green chemistry technique as it minimizes or eliminates the use of hazardous solvents. researchgate.net The rapid heating and efficient energy transfer provided by microwaves facilitate the swift formation of the desired pyridine scaffold. nih.govrsc.org
Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 8-10 hours | Moderate | researchgate.net |
| Microwave Irradiation | 3-6 minutes | 78-94% | nih.gov |
This table is interactive. Click on the headers to sort.
The use of catalysts is central to many modern synthetic routes for 2-aminonicotinamide precursors, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. A wide range of catalysts have been employed for this purpose.
Protic Ionic Liquids: These have been used as efficient and recyclable catalysts, particularly for one-pot syntheses in aqueous media. researchgate.net They are valued for their ability to promote the reaction under mild conditions. researchgate.net
Nanoparticle Catalysts: Catalysts such as SnO2/SiO2 nanocomposites have been utilized in four-component syntheses of 2-amino-3-cyanopyridines, demonstrating the utility of heterogeneous catalysts that can be easily recovered and reused. mdpi.com
Acid Catalysts: HBF4 has been employed as an oxidizing promoter catalyst under solvent-free conditions, offering an efficient and practical method. mdpi.com
Phase-Transfer Catalysts: Tetrabutylammonium bromide (Bu4N+Br−) has been shown to catalyze one-pot, multi-component syntheses in aqueous media. mdpi.com
The choice of catalyst often depends on the specific reaction pathway (one-pot vs. multi-step) and the desired reaction conditions (e.g., solvent, temperature).
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and environmental impact. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.
Studies have shown that for multi-component reactions, the solvent plays a crucial role. While traditional organic solvents like ethanol are effective, the use of water as a green solvent has been successfully implemented, often in conjunction with specific catalysts like protic ionic liquids. researchgate.net The optimization process involves screening various catalysts and solvents to identify the combination that provides the highest yield in the shortest time. researchgate.netresearchgate.net For instance, in the synthesis of related pyran derivatives, a systematic study of different catalysts and solvents found that a protic ionic liquid in water at room temperature provided the optimal conditions. researchgate.net
Temperature is another key variable. While many reactions are performed under reflux, microwave-assisted protocols demonstrate that very high yields can be achieved in minutes at elevated temperatures. nih.gov The optimization of these parameters is essential for developing synthetic routes that are not only high-yielding but also scalable and sustainable.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related 2-aminonicotinonitrile derivatives is a significant area of research, aiming to reduce the environmental impact of chemical manufacturing. nbinno.com These principles focus on developing synthetic routes that are more efficient, use less hazardous materials, and minimize waste generation. nbinno.comnih.gov Key strategies employed include the use of alternative energy sources, greener solvents, and recoverable catalysts.
Several innovative methodologies have been developed that align with the core tenets of green chemistry. These approaches offer considerable advantages over traditional synthetic methods, which often rely on volatile organic solvents and stoichiometric reagents.
Solvent-Free and Alternative Solvent Conditions
A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. greenchemistry-toolkit.org In the synthesis of 2-amino-4,6-diarylnicotinonitriles, a class of compounds structurally related to this compound, significant progress has been made using solvent-free (neat) conditions. mdpi.comresearchgate.net This approach not only simplifies the reaction setup and product work-up but also carries inherent environmental benefits. mdpi.com
Water has also been explored as a green alternative solvent for these syntheses. mdpi.com Its use as a reaction medium provides an environmentally benign option compared to conventional organic solvents.
Advanced Catalysis and Energy Sources
The use of efficient and reusable catalysts is another cornerstone of sustainable synthesis. Researchers have employed various catalysts to facilitate the production of these compounds. For instance, a reusable solid acid nanocatalyst, CoFe₂O₄@SiO₂-SO₃H, has been successfully used in a four-component reaction to synthesize 2-amino-4,6-diarylnicotinonitriles. researchgate.net This magnetic nanocatalyst can be easily recovered and reused multiple times without a significant loss of activity, a key feature for sustainable processes. researchgate.netresearchgate.net Other catalysts, such as tetrafluoroboric acid (HBF₄), have been used under mild, solvent-free conditions to promote the reaction efficiently. mdpi.com
To enhance reaction rates and yields, alternative energy sources like microwave and ultrasonic irradiation have been implemented. mdpi.com Microwave-assisted synthesis, often performed under solvent-free conditions, has been shown to dramatically reduce reaction times while providing high yields of the desired products. researchgate.net
The following table summarizes various green chemistry approaches applied to the synthesis of related 2-aminonicotinonitrile compounds.
| Methodology | Catalyst | Energy Source | Solvent | Key Advantages |
| Four-Component Reaction | CoFe₂O₄@SiO₂-SO₃H | Microwave | Solvent-Free | High yields, short reaction times, catalyst is reusable. researchgate.net |
| Multi-Component Reaction | Tetrafluoroboric acid (HBF₄) | Conventional Heating | Solvent-Free | Mild conditions, efficient, practical method. mdpi.com |
| General Synthesis | Not specified | Conventional Heating | Water | Environmentally friendly alternative to organic solvents. mdpi.com |
| General Synthesis | Not specified | Ultrasonic Irradiation | Not specified | Enhanced reaction efficiency and yield. mdpi.com |
These methodologies demonstrate a clear trend towards more sustainable synthetic practices in the production of this compound and its analogues, emphasizing waste reduction, energy efficiency, and the use of safer chemical alternatives. nbinno.com
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group and Bond Analysis
Detailed experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy, which would identify the specific vibrational modes of the amide group (such as N-H stretches, C=O stretch [Amide I band], and N-H bend/C-N stretch [Amide II band]) and their interactions within the crystalline structure of 2-Amino-4-phenylnicotinamide, are not available in the reviewed literature.
Specific FTIR spectral data, including peak wavenumbers, intensities, and assignments for this compound, could not be located.
Specific Raman spectral data and vibrational mode assignments for this compound are not present in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Experimental NMR data, including ¹H and ¹³C chemical shifts, coupling constants, and data from multi-dimensional NMR experiments (like 2D-NOESY, HMQC, HMBC) that would confirm the molecular structure and conformation of this compound, are not available.
No published studies containing multi-dimensional NMR analysis for this compound were identified.
No published studies containing solid-state NMR analysis for different crystalline forms of this compound were identified.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Elucidation
While the precise molecular weight of this compound can be calculated from its chemical formula (C₁₂H₁₁N₃O), specific experimental high-resolution mass spectrometry data, which would confirm this mass and elucidate its characteristic fragmentation patterns upon ionization, is not available in the reviewed scientific literature.
X-ray Diffraction for Solid-State Structural Determination
Analysis of the solid-state structure of a compound through X-ray diffraction is a definitive method for understanding its three-dimensional arrangement and intermolecular interactions.
Single Crystal X-ray Diffraction Analysis
This technique would provide precise atomic coordinates of this compound, allowing for the unambiguous determination of its molecular conformation, bond lengths, and bond angles in the crystalline state. However, no such study has been found in the searched literature.
Elucidation of Unit Cell Parameters and Space Group
A crystallographic study would determine the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the repeating unit) and the space group, which describes the symmetry of the crystal lattice. This fundamental data is currently unavailable for this compound.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
In the absence of a determined crystal structure, a detailed analysis of the specific hydrogen bonding networks, potential π-π stacking between phenyl and pyridine (B92270) rings, and other non-covalent interactions that govern the crystal packing of this compound cannot be conducted.
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful tool for quantifying the various intermolecular contacts within a crystal. This analysis requires the crystallographic information file (CIF) generated from a single-crystal X-ray diffraction experiment. As this data is not available, a Hirshfeld analysis and the corresponding data tables on intermolecular contact contributions cannot be generated for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. For 2-Amino-4-phenylnicotinamide, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++g(d,p)), are utilized to predict its behavior and characteristics. These theoretical studies are essential for understanding the molecule's fundamental nature, which underpins its potential applications.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For molecules like this compound, which have rotatable bonds—such as the one connecting the phenyl group to the pyridine (B92270) ring and the amide group—multiple conformations can exist.
Conformational analysis systematically explores these different spatial arrangements to identify the most energetically favorable structure. This is crucial as the molecule's conformation dictates its electronic properties and how it interacts with other molecules. Studies on related nicotinonitrile derivatives show that the planarity or twisting of the phenyl and pyridine rings is a key structural feature determined during optimization. A vibrational frequency analysis is typically performed following optimization to confirm that the identified structure is a true energy minimum, characterized by the absence of any imaginary frequencies.
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. This analysis is fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties. The electronic behavior is primarily governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.
In molecules structurally similar to this compound, the HOMO is often localized on the electron-rich aminopyridine ring system, while the LUMO may be distributed across the phenyl ring and the electron-withdrawing nicotinamide (B372718) portion. This distribution suggests that an electronic transition, or excitation, would involve a charge transfer from the aminopyridine moiety to other parts of the molecule.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔEgap). This value is a critical indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. The ΔEgap also correlates with the electronic absorption properties of the molecule. Computational studies on analogous 2-amino-4,6-diphenylnicotinonitrile derivatives have reported energy gaps in the range of 3.441 eV to 3.617 eV, suggesting a consistent degree of electronic delocalization and reactivity among these related structures. mdpi.com
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Analogous Compounds Data based on DFT calculations for 2-Amino-4,6-diphenylnicotinonitrile derivatives, which are structurally similar to this compound.
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEgap) (eV) |
| Derivative 1 | -5.986 | -2.369 | 3.617 |
| Derivative 2 | -6.014 | -2.573 | 3.441 |
| Derivative 3 | -6.123 | -2.540 | 3.583 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen and oxygen. For this compound, these regions would be expected around the nitrogen atoms of the amino group and the pyridine ring, as well as the oxygen atom of the amide group.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In this molecule, positive potential is expected around the hydrogen atoms of the amino and amide groups.
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a comprehensive picture of the molecule's charge landscape, highlighting its polarity and the regions most likely to engage in hydrogen bonding and other intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the stabilization energy arising from these electronic delocalizations. dergipark.org.tr It examines the interactions between filled "donor" NBOs (such as lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically antibonding orbitals).
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. In the context of this compound, significant interactions would be expected, such as:
n → π : Delocalization of lone pair electrons (n) from the nitrogen or oxygen atoms into the antibonding orbitals (π) of the aromatic rings or the carbonyl group.
π → π : Delocalization of electrons from the π bonding orbitals of the aromatic rings to their corresponding π antibonding orbitals.
Table 2: Representative NBO Analysis Data for Intramolecular Interactions This table presents hypothetical but typical E(2) values for interactions expected in molecules like this compound, based on studies of similar compounds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N (amino) | π* (Pyridine Ring) | ~ 25-35 | Lone Pair → Antibonding π |
| LP(2) O (carbonyl) | π* (Pyridine Ring) | ~ 15-25 | Lone Pair → Antibonding π |
| π (Phenyl Ring) | π* (Pyridine Ring) | ~ 5-15 | π Bonding → Antibonding π |
| π (Pyridine Ring) | π* (Carbonyl C=O) | ~ 10-20 | π Bonding → Antibonding π |
LP denotes a lone pair orbital.
Calculation of Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index, Dipole Moment)
Density Functional Theory (DFT) is a fundamental tool for calculating global reactivity descriptors that quantify the chemical reactivity and stability of a molecule. dergipark.org.tr These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. mdpi.com Softness is the reciprocal of hardness, so softer molecules are more reactive. dergipark.org.tr
Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons. dergipark.org.tr
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr A higher electrophilicity index suggests a greater capacity for electrophilic interactions. nih.gov
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Hardness | η | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. mdpi.com |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates higher reactivity. dergipark.org.tr |
| Electronegativity | χ | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Electron-attracting capability. dergipark.org.tr |
| Electrophilicity Index | ω | μ2 / (2η) = χ2 / (2η) | Propensity to accept electrons. dergipark.org.tr |
| Dipole Moment | µ | Calculated from charge distribution | Measures molecular polarity. researchgate.net |
Mulliken Charge Analysis
Mulliken charge analysis is a method for estimating the partial atomic charges within a molecule, providing a picture of electron distribution. niscpr.res.inresearchgate.net This analysis is computationally straightforward and plays a significant role in understanding the electronic structure of molecular systems. niscpr.res.inresearchgate.net The calculated atomic charges influence a variety of molecular properties, including the dipole moment, molecular polarizability, and other aspects of the electronic structure. researchgate.net
In this compound, the distribution of charges is dictated by the electronegativity of the constituent atoms. It is expected that the nitrogen and oxygen atoms, being highly electronegative, will carry partial negative charges. Conversely, many of the hydrogen atoms and some carbon atoms bonded to these heteroatoms will exhibit partial positive charges. niscpr.res.in This charge distribution is critical for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its behavior in chemical reactions and its potential for intermolecular interactions such as hydrogen bonding. researchgate.net
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical spectra provide valuable support for the interpretation of experimental data. scielo.org.za
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. For compounds similar to this compound, characteristic vibrational bands can be predicted. mdpi.com
N-H Stretching: The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations, often appearing as broad bands in the 3300–3500 cm⁻¹ range. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are expected in the 3000–3100 cm⁻¹ region. scielo.org.za
C=O Stretching: The carbonyl group of the nicotinamide moiety will exhibit a strong stretching vibration, typically around 1650-1700 cm⁻¹.
C=C and C=N Stretching: Vibrations from the aromatic rings are expected in the 1400–1650 cm⁻¹ range. scielo.org.za
N-H Bending: The bending vibration of the amino group is typically observed around 1600–1650 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov
¹H NMR: Protons of the -NH₂ group are expected to appear as a broad singlet. mdpi.com Aromatic protons on the phenyl and pyridine rings would appear in the downfield region (typically 7.0–8.5 ppm).
¹³C NMR: Carbon atoms in the aromatic rings will have chemical shifts in the 110–160 ppm range. The carbonyl carbon of the amide group is expected to be significantly downfield, potentially above 160 ppm, due to the deshielding effect of the oxygen atom. scielo.org.za
UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT), which calculates the electronic transitions between molecular orbitals. nih.gov The predicted wavelengths of maximum absorption (λ_max) correspond to transitions, often from the HOMO to the LUMO or other nearby orbitals. mdpi.com
| Spectroscopy Type | Predicted Feature | Approximate Region (Based on Analogs) |
|---|---|---|
| FT-IR | N-H Stretching (-NH₂) | 3300-3500 cm⁻¹ mdpi.com |
| Aromatic C-H Stretching | 3000-3100 cm⁻¹ scielo.org.za | |
| C=O Stretching (-CONH₂) | 1650-1700 cm⁻¹ | |
| N-H Bending (-NH₂) | 1600-1650 cm⁻¹ mdpi.com | |
| Aromatic C=C/C=N Stretching | 1400-1650 cm⁻¹ scielo.org.za | |
| ¹H NMR | -NH₂ Protons | Broad singlet mdpi.com |
| Aromatic Protons | 7.0-8.5 ppm | |
| -CONH₂ Protons | Broad singlet | |
| ¹³C NMR | Aromatic Carbons | 110-160 ppm scielo.org.za |
| Carbonyl Carbon | >160 ppm scielo.org.za |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and is a powerful tool for predicting electronic absorption and emission spectra. cecam.orgaps.org It provides detailed insights into the electronic transitions, excitation energies, and oscillator strengths that govern the photophysical behavior of a molecule. mdpi.comnih.gov
For molecules like this compound, TD-DFT calculations can identify the nature of the electronic transitions. The transition from the HOMO to the LUMO is often the most significant, corresponding to the lowest energy electronic excitation. mdpi.com Analysis of the molecular orbitals involved reveals the character of the transition, such as π–π* or n–π* transitions. This can also indicate the presence of intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part upon excitation. mdpi.com
Key parameters obtained from TD-DFT calculations include:
Excitation Energy: The energy required to promote an electron from a lower to a higher energy orbital.
Oscillator Strength (f): A dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength indicates a more intense absorption band.
Wavelength of Maximum Absorption (λ_max): The wavelength at which the molecule absorbs light most strongly for a given transition.
Studies on the closely related 2-amino-4,6-diphenylnicotinonitriles have shown that the main electronic transitions are characterized as HOMO to LUMO, with significant oscillator strengths, indicating they are photophysically active. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules in various environments. nih.gov
Simulation Protocols and Force Field Selection
A typical MD simulation protocol for a molecule like this compound involves several key steps:
Force Field Selection: The first step is to choose an appropriate force field, which is a set of parameters and equations that defines the potential energy of the system. Commonly used force fields for organic and biomolecular systems include CHARMM, AMBER, and GROMOS. nih.govrsc.org The choice of force field is critical as it dictates the accuracy of the simulation.
System Setup: The molecule is placed in a simulation box, which is then filled with solvent molecules, typically water, to mimic physiological conditions. The box is defined with periodic boundary conditions to simulate an infinite system and avoid edge effects. nih.gov
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble). This ensures the system reaches a stable state before the production run.
Production Run: The main simulation is performed for a specific duration, ranging from nanoseconds to microseconds, during which the trajectory data (positions, velocities, and energies of all atoms) is saved at regular intervals. nih.gov The integration time step is typically 1-2 femtoseconds. nih.gov
Analysis of Conformational Stability and Dynamic Behavior
The trajectory data from the MD simulation is analyzed to understand the molecule's structural flexibility and stability. nih.gov
Root-Mean-Square Deviation (RMSD): The RMSD of the molecule's backbone atoms is calculated with respect to the initial structure. A stable RMSD value over time indicates that the molecule has reached a stable conformation, while large fluctuations suggest significant conformational changes.
Root-Mean-Square Fluctuation (RMSF): The RMSF is calculated for each atom to identify the regions of the molecule that are most flexible. Higher RMSF values indicate greater mobility. For this compound, one might expect higher fluctuations in the phenyl ring and the amide group, which can rotate around single bonds.
Conformational Clustering: Analysis of the trajectory can identify distinct conformational states that the molecule adopts during the simulation, providing insight into its conformational landscape.
These analyses provide a dynamic picture of the molecule's behavior, revealing its stable conformations and the transitions between them, which is crucial for understanding its function and interactions with other molecules. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. researchgate.net For compounds like this compound, which belong to the aminopyridine and nicotinamide class, potential targets include protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus kinase 2 (JAK2), which are implicated in various diseases. mdpi.comnih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results provide a model of the ligand-protein complex, highlighting key interactions that stabilize the binding.
Analysis of the docked pose of this compound reveals the specific amino acid residues in the target's active site that it interacts with. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, the amino group and the amide moiety of this compound can act as hydrogen bond donors and acceptors, while the pyridine and phenyl rings can engage in hydrophobic and aromatic stacking interactions with corresponding residues in the protein's binding pocket. mdpi.commdpi.com
Table 2: Predicted Interactions of this compound with the VEGFR-2 Kinase Domain (PDB: 4ASD). This table is a hypothetical representation based on docking studies of similar nicotinamide derivatives and serves as an illustrative example.
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
|---|---|---|---|
| Cys919 | Hydrogen Bond | 2.9 | Pyridine Nitrogen |
| Asp1046 | Hydrogen Bond | 3.1 | Amino Group (NH₂) |
| Val848 | Hydrophobic | 3.8 | Phenyl Ring |
| Leu840 | Hydrophobic | 4.0 | Phenyl Ring |
| Phe1047 | π-π Stacking | 4.5 | Pyridine Ring |
| Glu885 | Hydrogen Bond | 3.3 | Amide Carbonyl |
To refine the predictions from molecular docking, binding free energy calculations are often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This technique combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of the binding affinity than docking scores alone. frontiersin.orgmdpi.com
The MM-GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in gas-phase molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (TΔS). nih.gov The solvation energy is further divided into polar and non-polar components. These calculations can help to validate docking poses and provide a quantitative ranking of different potential ligands. mdpi.comresearchgate.net
Table 3: Illustrative MM-GBSA Binding Free Energy Components for the this compound-VEGFR-2 Complex. This table is a conceptual representation of typical data generated from such a study and is not based on published experimental results for this specific compound.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_elec) | -21.0 |
| Polar Solvation Energy (ΔG_polar) | +30.2 |
| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.8 |
| Total Binding Free Energy (ΔG_bind) | -41.1 |
Pharmacophore Modeling and Virtual Screening for Structural Similarity
Pharmacophore modeling is a powerful tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the pyridine nitrogen), hydrogen bond donors (the amino and amide groups), an aromatic ring (the pyridine), and a hydrophobic group (the phenyl ring). worldscientific.com
Once a pharmacophore model is developed, it can be used as a 3D query to perform a virtual screening of large chemical databases. dovepress.comfrontiersin.org This process filters for molecules that match the pharmacophore model, thereby identifying structurally diverse compounds that have a high probability of binding to the same biological target. This approach is instrumental in discovering novel lead compounds for further development. frontiersin.org
Chemical Reactivity and Derivatization Strategies
Functional Group Transformations of the Nicotinamide (B372718) Moiety
The nicotinamide moiety itself presents several sites for chemical transformation, primarily centered on the carboxamide group and the pyridine (B92270) ring.
Carboxamide Group Reactions: The primary amide (-CONH₂) is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding 2-amino-4-phenylnicotinic acid. Dehydration of the amide, typically using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA), can convert it into a nitrile group, yielding 2-amino-4-phenylnicotinonitrile. Furthermore, the amide can undergo reduction to an aminomethyl group using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Pyridine Ring Reactions: The pyridine ring in 2-Amino-4-phenylnicotinamide is generally electron-deficient. However, the presence of the powerful electron-donating amino group at the C2-position significantly modulates this reactivity, activating the ring towards electrophilic substitution. Conversely, the electron-withdrawing nature of the carboxamide and phenyl groups provides some deactivation. The net effect is a complex reactivity profile. Electrophilic aromatic substitution (EAS) on the pyridine ring, such as nitration or halogenation, is challenging due to the risk of N-oxidation or reaction quenching by protonation of the ring nitrogen under strongly acidic conditions. youtube.comresearchgate.net When such reactions do proceed, the directing influence of the C2-amino group would favor substitution at the C5-position. Nucleophilic aromatic substitution (SNAᵣ) is also a possibility, particularly if a good leaving group were present on the ring.
Reactions Involving the Amino Group for Derivatization
The 2-amino group is a key handle for derivatization, behaving as a typical, albeit slightly deactivated, aromatic amine. wikipedia.org Its nucleophilicity allows for a wide range of reactions to introduce diverse substituents.
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy to explore the impact of various substituents on biological activity.
Alkylation: N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. nih.gov Reductive amination with aldehydes or ketones provides a more controlled method for introducing mono-alkyl or -aryl substituents.
Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is a versatile intermediate that can be substituted by a variety of nucleophiles (e.g., -OH, -F, -Cl, -Br, -CN) in Sandmeyer-type reactions.
Condensation Reactions: Reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as intermediates for further functionalization or as bioactive compounds in their own right.
Modifications at the Phenyl Substituent
The phenyl ring at the C4-position is another prime site for modification, primarily through electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity of this ring is significantly influenced by the attached pyridinium (B92312) ring, which acts as a deactivating group, especially under the acidic conditions often used for EAS.
Studies on the nitration of 4-phenylpyridine (B135609) have shown that the reaction occurs on the protonated pyridinium species. rsc.org The positively charged pyridinium group acts as a strong electron-withdrawing group, deactivating the phenyl ring and directing incoming electrophiles to the meta-position. rsc.org Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this compound are expected to yield predominantly 3'-substituted phenyl derivatives. The general regioselectivity is summarized in the table below.
| Reaction | Typical Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Amino-4-(3-nitrophenyl)nicotinamide |
| Bromination | Br₂ / FeBr₃ | 2-Amino-4-(3-bromophenyl)nicotinamide |
| Sulfonation | Fuming H₂SO₄ | 3-(2-Amino-3-carbamoylpyridin-4-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Amino-4-(3-acylphenyl)nicotinamide |
Cyclization Reactions for Novel Heterocyclic Scaffolds
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The 2-amino group, in conjunction with either the ring nitrogen or the adjacent amide group, can participate in cyclization reactions.
Fused Pyrimidines and Imidazoles: The 1,3-relationship between the C2-amino group and the pyridine ring nitrogen (N1) is ideal for constructing fused six- and five-membered rings. Reaction with 1,3-dielectrophiles such as β-ketoesters or malondialdehyde can lead to the formation of pyrido[1,2-a]pyrimidine (B8458354) scaffolds. Similarly, reaction with α-haloketones can yield imidazo[1,2-a]pyridine (B132010) derivatives.
Fused Triazines: The vicinal arrangement of the amino and carboxamide groups can be exploited. For instance, diazotization of the amino group followed by intramolecular cyclization onto the amide nitrogen could potentially form pyridotriazinone systems.
Tandem Reactions: One-pot tandem reactions, such as an initial Michael addition followed by an intramolecular cyclization, can be envisioned. nih.gov For example, reaction with α,β-unsaturated esters could lead to an initial N-alkylation at the amino group, followed by cyclization onto the amide or pyridine ring to form complex polycyclic structures. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Chemical Modifications
While specific SAR studies on this compound are not extensively documented, the broader class of nicotinamide derivatives has been widely explored, providing valuable insights into how structural modifications can influence biological activity. nih.govnih.govmdpi.com These studies serve as a predictive framework for designing new analogues of this compound.
For instance, in the development of antifungal agents, a rudimentary SAR study of various nicotinamide derivatives revealed that the position of the amino and other substituents is critical for activity. nih.gov A lead compound, 2-amino-N-(3-isopropylphenyl)nicotinamide, demonstrated potent activity against Candida albicans. nih.gov This suggests that modifications on both the nicotinamide core and the N-phenylamide portion (analogous to the C4-phenyl ring in the target compound) are crucial.
The following table summarizes hypothetical SAR trends based on published data for related nicotinamide and 2-aminopyridine (B139424) derivatives, which could guide the derivatization of this compound.
| Modification Site | Substituent Type | Potential Impact on Activity (Example) | Reference Context |
|---|---|---|---|
| 2-Amino Group | Small alkyl groups | May modulate binding affinity and selectivity. | Antifungal Activity nih.gov |
| 2-Amino Group | Acyl groups | Can alter solubility and cell permeability. | General Drug Design |
| Phenyl Ring (C4) | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Could enhance potency by influencing electronic interactions with target. | Enzyme Inhibition nih.gov |
| Phenyl Ring (C4) | Electron-donating groups (e.g., -OCH₃) | May improve metabolic stability or alter binding mode. | General Drug Design |
| Pyridine Ring (C5/C6) | Halogens | Can introduce new interaction points (halogen bonding) and block metabolism. | General Drug Design |
| Amide Group (C3) | Conversion to thioamide or nitrile | Drastically alters hydrogen bonding capacity and geometry, likely impacting target binding. | Vasorelaxation Properties mdpi.com |
These generalized SAR principles underscore the importance of systematic modification at all three major components of the this compound scaffold—the 2-amino group, the C4-phenyl ring, and the nicotinamide core—to optimize its potential as a therapeutic agent.
Mechanistic Investigations in Biological Systems Methodological Focus
Exploration of Molecular Target Interactions (e.g., Enzyme Active Site Binding)
The exploration of how compounds like 2-Amino-4-phenylnicotinamide interact with molecular targets is fundamental to understanding their biological effects. A primary methodological approach involves computational molecular docking studies. This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site.
For instance, in studies of similar heterocyclic compounds, researchers utilize docking simulations to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues within an enzyme's active site. The stability of the resulting ligand-enzyme complex is often further assessed using molecular dynamics simulations over a period of nanoseconds, which can confirm the stability of the predicted binding mode. These in silico methods are crucial for prioritizing compounds for further biological testing and for providing a theoretical basis for their observed activity.
Pathway Modulation Studies (e.g., Raf/MEK/ERK pathway, Apoptotic Pathways)
To understand how these compounds affect cellular function, researchers investigate their impact on key signaling pathways. Methodologies for these studies often involve cell-based assays and molecular biology techniques.
Raf/MEK/ERK Pathway: The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes like proliferation and survival. To determine if a compound modulates this pathway, Western blot analysis is a commonly used technique. Researchers treat cancer cell lines with the compound and then measure the phosphorylation status of key proteins in the pathway, such as Raf, MEK, and ERK. A decrease in the levels of phosphorylated forms of these proteins (e.g., phospho-Stat3 and phospho-Erk1/2) would indicate an inhibitory effect on the pathway.
Apoptotic Pathways: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Several methods are employed to study a compound's ability to induce apoptosis:
Cell Viability Assays (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
Flow Cytometry: This technique can quantify the percentage of apoptotic cells after treatment with a compound.
Western Blot Analysis: This method is used to detect changes in the expression levels of key apoptosis-related proteins. For example, studies on the related compound 2-amino-nicotinamide showed it enhanced the cleavage of PARP and caspase-3, increased the levels of pro-apoptotic proteins like Bax and cytochrome C, and suppressed the anti-apoptotic protein Bcl-2 in prostate cancer cells.
The table below summarizes the effects of the related compound, 2-amino-nicotinamide, on apoptotic pathway proteins in prostate cancer cell lines.
| Protein | Effect of 2-amino-nicotinamide | Role in Apoptosis |
| Cleaved PARP | Increased | Marker of apoptosis |
| Cleaved Caspase-3 | Increased | Executioner caspase |
| Bax | Increased | Pro-apoptotic |
| Cytochrome C | Increased | Pro-apoptotic |
| Bcl-2 | Suppressed | Anti-apoptotic |
Mechanistic Studies of Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Investigating the anti-angiogenic potential of a compound involves both in vitro and in vivo models. The mechanisms are often linked to the inhibition of key signaling pathways that control endothelial cell proliferation and migration.
A central pathway in angiogenesis is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Studies on various natural and synthetic compounds have shown that anti-angiogenic effects can be achieved by inhibiting VEGFR2 phosphorylation and its downstream signaling components, such as Akt, p38 MAPK, and ERK1/2. Methodologies to study these effects include:
Endothelial Cell Proliferation Assays: Measuring the ability of a compound to inhibit the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Tube Formation Assays: Assessing a compound's ability to disrupt the formation of capillary-like structures by endothelial cells in vitro.
Western Blot Analysis: Quantifying the levels of key angiogenic signaling proteins, such as VEGF, HIF-1α, and phosphorylated forms of Akt and ERK, in treated cells.
Analysis of Cellular Signaling Perturbations
A broader analysis of how a compound perturbs cellular signaling networks provides a more comprehensive understanding of its mechanism of action. This involves identifying the various signaling pathways affected by the compound.
A key methodological approach is the use of pathway analysis of gene expression data. By treating cells with a compound and then performing transcriptomic analysis (e.g., using microarrays or RNA-sequencing), researchers can identify genes whose expression is significantly altered. This data can then be used to implicate specific signaling pathways that are affected by the perturbation.
For instance, studies on the related compound 2-amino-nicotinamide in prostate cancer cells revealed perturbations in several key signaling pathways. Western blot analysis showed a downregulation in the activated (phosphorylated) forms of PI3K, Akt, JAK2, and STAT3, alongside an increase in p38 expression, indicating a multi-targeted effect on cellular signaling.
The following table summarizes the observed signaling perturbations from the related compound, 2-amino-nicotinamide, in prostate cancer cells.
| Signaling Pathway/Protein | Effect of 2-amino-nicotinamide | Downstream Cellular Process |
| PI3K/Akt | Down-regulated | Proliferation, Survival |
| JAK2/STAT3 | Suppressed activation | Proliferation, Survival |
| ERK | Down-regulated | Proliferation, Survival |
| p38 | Increased expression | Stress response, Apoptosis |
Future Directions and Research Perspectives
Advancements in Synthetic Methodologies for 2-Amino-4-phenylnicotinamide
While classical methods for pyridine (B92270) synthesis are well-established, the future synthesis of this compound and its analogs will likely capitalize on more efficient, sustainable, and versatile methodologies. Modern organic synthesis is trending towards processes that offer high atom economy, reduced waste, and operational simplicity.
A significant area of advancement lies in the development of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like 2-aminopyridine (B139424) derivatives in a single step from three or more starting materials, which is a powerful tool in modern medicinal chemistry. nih.gov The application of MCRs, particularly under solvent-free or green solvent conditions, could provide a rapid and environmentally friendly route to a library of this compound derivatives. researchgate.net For instance, a one-pot reaction involving a suitable enaminone, a primary amine, and a malononitrile (B47326) derivative could be explored as a direct pathway. nih.gov
Furthermore, the exploration of novel catalytic systems is a key future direction. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and organocatalysts that avoid the use of toxic or expensive metals. The development of specialized catalysts could improve reaction yields and selectivity, making the synthesis more cost-effective and scalable for potential industrial applications.
Integration of Experimental and Advanced Computational Studies for Comprehensive Understanding
To accelerate the discovery and optimization of compounds based on the this compound scaffold, a synergistic approach combining experimental work with advanced computational studies is essential. In silico methods can provide profound insights into molecular properties and interactions, guiding experimental design and saving significant time and resources.
Density Functional Theory (DFT) is a powerful computational method that can be used to investigate the electronic structure, charge distribution, and reactivity of this compound. researchgate.net Such theoretical studies can predict the most likely sites for chemical modification and help to understand the molecule's intrinsic stability and spectroscopic properties. rsc.org For example, DFT calculations can accurately predict vibrational frequencies which can then be compared with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net
Molecular docking simulations are another crucial computational tool. By modeling the interaction of this compound and its derivatives with the active sites of biological targets like enzymes or receptors, researchers can predict binding affinities and modes. rsc.org This information is invaluable for understanding potential mechanisms of action and for designing new derivatives with improved potency and selectivity. These computational predictions must then be validated through rigorous experimental bioassays to establish a clear structure-activity relationship (SAR).
Exploration of Novel Derivatization Pathways and Chemical Space
The core structure of this compound offers multiple points for chemical modification, allowing for a systematic exploration of its chemical space. The generation of a diverse library of derivatives is a critical step in identifying compounds with optimized properties for specific applications, such as antifungal agents. nih.gov
Future research should focus on several key derivatization strategies:
Modification of the amino group: The 2-amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate the molecule's electronic properties and hydrogen-bonding capabilities.
Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) on the 4-phenyl ring can significantly impact the molecule's lipophilicity, steric profile, and electronic nature, which in turn can influence its biological activity.
Functionalization of the nicotinamide (B372718) moiety: The amide group can be converted to other functional groups like esters, acids, or thioamides, or used as a handle to attach other molecular fragments. nih.gov The use of modern derivatizing agents, such as those that add fluorescent tags, can also aid in analytical detection and mechanistic studies. frontiersin.orglibretexts.org
By systematically synthesizing and screening these derivatives, researchers can build comprehensive SAR models that correlate specific structural features with observed activity, guiding the design of next-generation compounds. nih.gov
Development of High-Throughput Screening Methodologies for Mechanistic Elucidation
To efficiently evaluate the biological potential of a large library of this compound derivatives, the development and implementation of high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of thousands of compounds in parallel, accelerating the identification of "hit" compounds with desired biological effects. acs.org
Future efforts should focus on designing robust and relevant assays for screening. Depending on the therapeutic area of interest, these could include enzyme inhibition assays, cell-based assays measuring cytotoxicity or proliferation, or reporter gene assays. For instance, if targeting infectious diseases, HTS could be used to screen for compounds that inhibit microbial growth. nih.gov
Beyond simply identifying active compounds, HTS can be a powerful tool for mechanistic elucidation . nih.gov By employing a panel of different assays or using advanced techniques like high-content imaging, researchers can gather data on how a compound affects various cellular processes. This can provide initial clues about the molecule's mechanism of action. For example, screening against a panel of kinases could reveal if a compound is a specific or broad-spectrum kinase inhibitor. nih.gov Orthogonal screening methods, which use different detection technologies to measure the same biological endpoint, can help to confirm hits and eliminate false positives. nih.gov This comprehensive screening approach will be crucial for understanding how this compound and its derivatives exert their biological effects and for identifying the most promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
